![molecular formula C23H20N4O4 B2365060 2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide CAS No. 921530-34-9](/img/structure/B2365060.png)
2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide
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Description
The compound is a derivative of the dihydropyrido[2,3-d]pyrimidine class . These compounds are typically characterized by their bicyclic structure, which includes a pyrimidine ring fused with a pyridine ring . The specific substitutions on this molecule suggest it may have unique properties compared to other members of this class.
Molecular Structure Analysis
The molecular structure of this compound, based on its name, includes a dihydropyrido[2,3-d]pyrimidine core, which is a bicyclic structure containing a pyrimidine ring fused to a pyridine ring . It also has a benzyl group and a methoxyphenyl group attached, which may influence its reactivity and properties.Scientific Research Applications
HIV-1 Protease Inhibitor
2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide has been found to have potential as an inhibitor of the Human Immunodeficiency Virus-1 (HIV-1) protease. One study demonstrated that a similar compound displayed significant enzyme inhibitory and antiviral activity, with low cytotoxicity and appreciable activity against drug-resistant HIV-1 variants (Zhu et al., 2019).
Anticancer Potential
Compounds similar to 2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide have been investigated for their potential as anticancer agents. One study synthesized and tested various derivatives on cancer cell lines, finding some to exhibit appreciable cancer cell growth inhibition (Al-Sanea et al., 2020).
Antitumor Activities
Research into similar compounds also includes investigation into their antitumor activities. A study found that specific synthesized derivatives showed certain selective anti-tumor activities, indicating the potential of such compounds in cancer treatment (Jing, 2011).
properties
IUPAC Name |
2-(3-benzyl-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl)-N-(2-methoxyphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O4/c1-31-19-12-6-5-10-17(19)25-20(28)15-26-18-11-7-13-24-21(18)22(29)27(23(26)30)14-16-8-3-2-4-9-16/h2-13H,14-15H2,1H3,(H,25,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPOAVXPHDGEOLI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=CC=C4)N=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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